Lipophilicity (XLogP3) Versus the Phenyl N1 Analog: Higher Predicted LogP Drives Differential Membrane Partitioning
The target compound bears a 4-ethylphenyl substituent at the N1 position of the triazole ring. Replacing this with an unsubstituted phenyl yields N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-55-1). The 4-ethyl group contributes additional hydrophobic surface area which increases the computed logP. The target compound has an XLogP3 of 4.1, whereas the phenyl analog (CID not assigned; identified via ChemSpider and vendor listings) is predicted to have an XLogP3 approximately 3.3–3.5 based on the absence of the two-carbon ethyl extension [1]. This difference of ~0.6–0.8 log units corresponds to roughly a 4- to 6-fold difference in predicted octanol-water partition coefficient, which has implications for passive membrane permeability, plasma protein binding, and non-specific tissue distribution in cell-based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 (computed by PubChem 2.2) |
| Comparator Or Baseline | N-(4-ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866846-55-1); predicted XLogP3 ≈ 3.3–3.5 (estimated by subtraction of ethyl contribution) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +0.8 (estimated); factor of ~4–6× in computed partition coefficient |
| Conditions | Computed property; no experimental logD or LogP measurement reported for either compound. |
Why This Matters
For procurement decisions involving cell-based phenotypic screening libraries, compounds with LogP between 3–5 are generally preferred for balancing passive permeability against solubility; the target compound's LogP of 4.1 places it squarely in this sweet spot, whereas the lower-LogP phenyl analog may exhibit reduced membrane traversal in certain assay formats.
- [1] PubChem Compound Summary for CID 2150379. Computed Properties table: XLogP3-AA = 4.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2150379 (accessed 2026-04-29). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 (General reference correlating logD shifts with ADME outcomes). View Source
